molecular formula C16H22N2O2 B2407672 5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1031649-99-6

5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B2407672
CAS No.: 1031649-99-6
M. Wt: 274.364
InChI Key: IIXRJUAAJOUOHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and muscle relaxant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-ethylbutanoyl chloride with 3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and muscle spasms.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, it may interact with other pathways involved in muscle relaxation and anticonvulsant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. These modifications can influence its binding affinity to receptors and its overall efficacy and safety profile .

Properties

IUPAC Name

5-(2-ethylbutanoyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-4-12(5-2)16(20)18-10-11(3)15(19)17-13-8-6-7-9-14(13)18/h6-9,11-12H,4-5,10H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXRJUAAJOUOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CC(C(=O)NC2=CC=CC=C21)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.